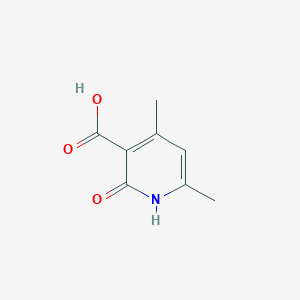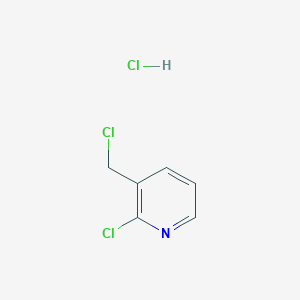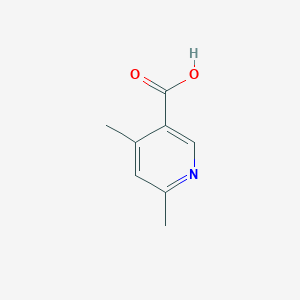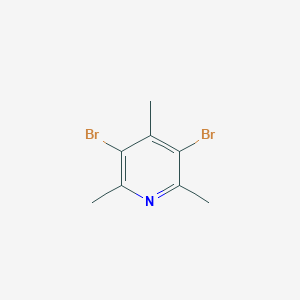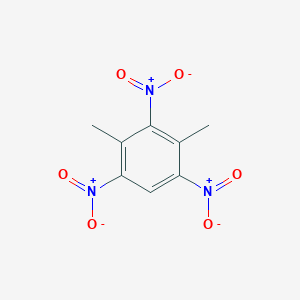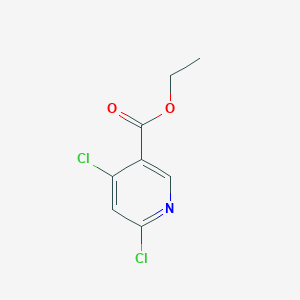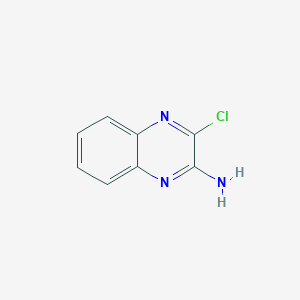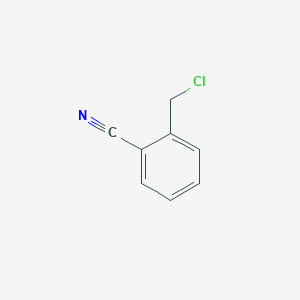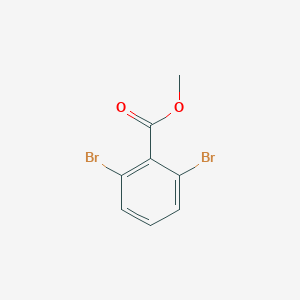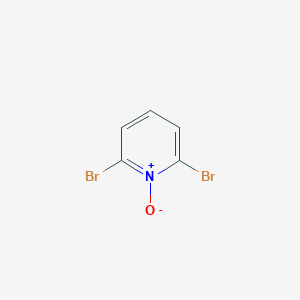
2,6-Dibromopyridine 1-oxide
概要
説明
2,6-Dibromopyridine 1-oxide is a chemical compound with the molecular formula C5H3Br2NO . It is used in various scientific and industrial research applications .
Synthesis Analysis
The synthesis of 2,6-Dibromopyridine 1-oxide involves treating 2,6-Dibromopyridine N-oxide and 4-nitro-2,6-dibromopyridine N-oxide with tributyl (pyridin-2-yl)stannane under the conditions of the Stille coupling reaction . This process results in the formation of derivatives of 2,2’-bipyridine 1-oxides as well as 2,2’:6’,2’‘-terpyridine 1’-oxides .Molecular Structure Analysis
The molecular structure of 2,6-Dibromopyridine 1-oxide contains a total of 12 bonds, including 9 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis
2,6-Dibromopyridine 1-oxide participates in various chemical reactions. For instance, it can undergo Stille coupling reactions . It also reacts with organomagnesiums and organolithiums .Physical And Chemical Properties Analysis
2,6-Dibromopyridine 1-oxide has a molecular weight of 252.89 g/mol . It has a topological polar surface area of 25.5 Ų and contains 9 heavy atoms .科学的研究の応用
Application 1: Preparation of Nanostructured Metal Oxides
- Summary of the Application: 2,6-Dibromopyridine 1-oxide is used in the preparation of nanostructured metal oxides from Schiff base metal complexes. These nanostructured metal oxides are then tested for their catalytic activity in selective oxidation and C–C coupling reactions .
- Methods of Application: The Schiff base metal complexes are synthesized via the reaction of the 2-amino-3-hydroxy-4-bromopyridine with 2-chloro-5-nitrobenzaldehyde and different transition metal salts. These complexes are then used as precursors for the synthesis of their corresponding metal oxides nanoparticles by controlled aerobic thermal decomposition at 500 °C .
- Results or Outcomes: The nanostructured metal oxides showed high selectivities to benzaldehyde in the heterogeneous selective “solvent free” oxidation of benzyl alcohol. In addition, these nanostructured metal oxides gave higher conversions than those of the starting Schiff base metal complexes. When treated with an organometallic Pd (II) precursor to prepare Pd-doped metal oxides, these were tested as catalysts in two different C–C coupling reactions, showing interesting conversions and yields .
Application 2: Reactions with Organomagnesiums and Organolithiums
- Summary of the Application: 2,6-Dibromopyridine 1-oxide is involved in reactions with organomagnesiums and organolithiums. These reactions are part of organometallic chemistry, which involves the use of polar reagents containing organoalkali or organoalkaline-earth metals .
- Methods of Application: The reagents under inspection are organomagnesiums, organolithiums and, in addition, “mixed-metal” organoalkalis such as the superbasic 1:1 mixture of n-butyllithium and potassium tert-butoxide (“LIC-KOR” or Schlosser–Lím base) .
- Results or Outcomes: The reactions of pyridines with these organometallic reagents lead to the formation of substituted and functionalized structures .
Application 3: Synthesis of Substituted Pyridines
- Summary of the Application: 2,6-Dibromopyridine 1-oxide is used in the synthesis of substituted pyridines. Pyridines are prominent structural motifs in natural and man-made products .
- Methods of Application: The nitro entity is an excellent leaving group that can be displaced readily by halogen. Thus 4-nitropyridine and sulfuryl chloride at 110°C give 2,4-dichloropyridine, whereas 2-bromo-4-nitropyridine 1-oxide and acetyl bromide produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C .
- Results or Outcomes: The reactions lead to the formation of substituted and functionalized structures .
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
While the future directions for the use of 2,6-Dibromopyridine 1-oxide are not explicitly mentioned in the available resources, its diverse functional groups make it an important structural motif in numerous bioactive molecules . Therefore, it is likely to continue playing a significant role in the development of new compounds in medicinal chemistry and other fields.
特性
IUPAC Name |
2,6-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAFCXACCYASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340460 | |
| Record name | 2,6-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromopyridine 1-oxide | |
CAS RN |
25373-69-7 | |
| Record name | 2,6-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromopyridine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

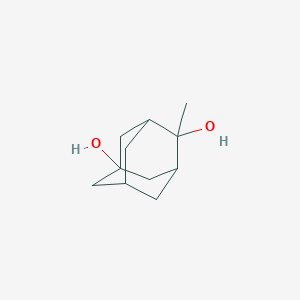
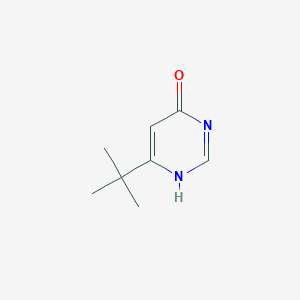
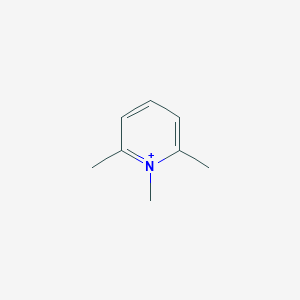
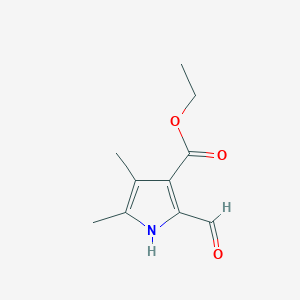
![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)
